molecular formula C11H16N2O3 B2515638 3-Amino-4-[(3-methoxypropyl)amino]benzoic acid CAS No. 1178706-44-9

3-Amino-4-[(3-methoxypropyl)amino]benzoic acid

Cat. No.: B2515638
CAS No.: 1178706-44-9
M. Wt: 224.26
InChI Key: SKGBMYGHJXOJII-UHFFFAOYSA-N
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Description

3-Amino-4-[(3-methoxypropyl)amino]benzoic Acid is a specialized organic intermediate designed for advanced chemical synthesis and drug discovery programs. Its molecular structure, featuring both amino and substituted amino functional groups on a benzoic acid scaffold, makes it a valuable building block for constructing novel compounds with targeted biological activity. This compound is particularly relevant in medicinal chemistry for the development of potential therapeutic agents. Research into structurally similar aminobenzoic acid derivatives has shown promise in various areas, including serving as key components in anticancer agents and acting as cholinesterase inhibitors for neurodegenerative disease research . The extended side chain may enhance solubility and influence the pharmacodynamic profile of resulting molecules. Scientists utilize this reagent to explore structure-activity relationships and develop new molecular entities for biochemical screening.

Properties

IUPAC Name

3-amino-4-(3-methoxypropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-16-6-2-5-13-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGBMYGHJXOJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(3-methoxypropyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with 3-methoxypropylamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(3-methoxypropyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The amino and methoxypropylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Properties:
Research indicates that derivatives of aminobenzoic acids exhibit anti-inflammatory effects. Compounds similar to 3-Amino-4-[(3-methoxypropyl)amino]benzoic acid have been studied for their potential in treating conditions such as inflammatory bowel disease due to their structural similarity to mesalazine, an established anti-inflammatory drug .

2. Antimicrobial Activity:
Compounds with similar structures have demonstrated significant antimicrobial properties. Studies on benzoic acid derivatives suggest that this compound could possess comparable activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

3. Enzyme Inhibition:
The presence of the amino group allows this compound to interact with enzymes, potentially serving as an inhibitor. Research has shown that similar compounds can effectively modulate enzyme activity, which could be beneficial in drug development targeting specific biochemical pathways .

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Potential use in treating inflammatory diseases due to structural similarities to mesalazine.
Antimicrobial Possible inhibition of bacterial growth based on structural analogs.
Enzyme Interaction Potential modulation of enzyme activity, useful in pharmacological applications.

Case Studies

1. Anti-inflammatory Efficacy:
A study focusing on the anti-inflammatory effects of aminobenzoic acids demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models . This suggests that further investigation into this compound could yield valuable therapeutic options.

2. Antimicrobial Studies:
Research has highlighted the antimicrobial efficacy of benzoic acid derivatives against various pathogens. For instance, a study showed that certain derivatives exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating the potential applicability of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Amino-4-[(3-methoxypropyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-Amino-4-[(3-methoxypropyl)amino]benzoic acid 3-NH₂, 4-(3-methoxypropyl-NH) C₁₁H₁₆N₂O₃ (inferred) Hypothesized improved solubility due to methoxypropyl group
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid (SN0140) 3-NH₂, 4-(3-aminopropyl-NH), 4-OH C₁₀H₁₃N₃O₃ Synthesized for metabolomic studies; hydroxyl group enhances polarity
3-Amino-4-methylbenzoic acid 3-NH₂, 4-CH₃ C₈H₉NO₂ Intermediate in nilotinib synthesis; methyl group increases lipophilicity
2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid Complex substituents with carbonyls C₁₉H₂₀N₂O₅ High molecular weight; potential enzyme inhibitor due to carbamoyl groups
4-[(3-Ethoxy-1,3-dioxopropyl)amino]benzoic acid 4-(ethoxy-dioxopropyl-NH) C₁₂H₁₃NO₅ Diketone substituent may influence redox properties
Key Observations:
  • Solubility: The methoxypropyl group in the target compound likely enhances water solubility compared to purely alkyl chains (e.g., 3-amino-4-methylbenzoic acid) due to ether oxygen’s polarity. However, hydroxylated analogs like SN0140 may exhibit even higher solubility .
  • Synthesis : Polyphosphoric acid (PPA)-mediated cyclization () and carbodiimide coupling (inferred from ) are common methods for similar benzoic acid derivatives.

Pharmacokinetic and Metabolic Considerations

  • Prodrug Potential: Amino acid conjugates, as seen in IMB-070593 derivatives (), improve parenteral bioavailability. The target compound’s primary amine could allow similar prodrug strategies .

Biological Activity

3-Amino-4-[(3-methoxypropyl)amino]benzoic acid (often referred to as a derivative of para-aminobenzoic acid) has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group and a methoxypropyl substituent on the aromatic ring, which contribute to its unique biological properties. The presence of these functional groups allows for various interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor or activator of these targets, leading to diverse biological effects. The exact pathways remain subjects of ongoing investigation, but initial studies suggest potential inhibition of cholinesterases and other enzymes implicated in disease processes .

Antimicrobial Activity

Studies have demonstrated that derivatives of para-aminobenzoic acid exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains in vitro.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines.

Table 2: Anticancer Activity

Cell LineIC50 Value (µM)Reference
MDA-MB-231 (Breast Cancer)22.54
U-87 (Glioblastoma)5.08
HCT116 (Colon Cancer)15.00

Case Studies

  • Inhibition of Cholinesterases : A study compared the cholinesterase inhibitory activity of various compounds, including derivatives similar to this compound. The compound exhibited promising results with an IC50 value that suggests potential utility in treating Alzheimer's disease .
  • Antioxidant Activity : Research has shown that this compound possesses antioxidant properties comparable to well-known antioxidants like ascorbic acid, indicating its potential role in mitigating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-[(3-methoxypropyl)amino]benzoic acid, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves sequential reduction and amination of nitrobenzoic acid precursors. For example:

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) of nitro groups to amines.

Amination : Reaction of the intermediate with 3-methoxypropylamine under reflux in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of 3-methoxypropylamine) and monitor reaction progress via TLC or HPLC. Evidence from related compounds shows yields up to 72% with controlled temperature and catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methoxypropyl group (δ 3.3–3.5 ppm for OCH₃), and carboxylic acid protons (broad peak at δ 10–13 ppm).
  • IR Spectroscopy : Detect carboxylic acid C=O (1700–1720 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (expected m/z ~252.3 for C₁₂H₁₇N₂O₃).
    • Validation : Cross-reference spectral data with NIST standards or structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Approach :

Standardized Assays : Use uniform protocols (e.g., fixed concentrations, cell lines like RAW264.7 for anti-inflammatory studies).

Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., cyclopentylamino vs. phenylamino substitutions) to isolate functional group contributions.

  • Example : Evidence shows cyclopentylamino derivatives exhibit higher anti-inflammatory activity than phenyl-substituted analogs due to enhanced lipophilicity and target binding .

Q. What methodologies are recommended for studying the oxidation mechanisms of this compound?

  • Experimental Design :

  • Reagents : KMnO₄ in H₂SO₄ (for aromatic amine → nitro oxidation) or H₂O₂/CuSO₄ (for alkylamine → nitroso conversion).
  • Kinetic Analysis : Monitor reaction intermediates via stopped-flow spectroscopy or LC-MS.
  • Mechanistic Insight : Oxidation of the aromatic amino group proceeds via radical intermediates (KMnO₄/H₂SO₄), while the methoxypropylamino group forms nitroso derivatives through copper-catalyzed pathways (H₂O₂/CuSO₄) .

Q. How can computational modeling predict interactions between this compound and biological targets like enzymes?

  • Workflow :

Molecular Docking : Use AutoDock or Schrödinger to simulate binding to active sites (e.g., COX-2 for anti-inflammatory studies).

MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Evidence suggests competitive inhibition of COX-2 via hydrogen bonding with key residues (e.g., Arg120) .

Q. What strategies enhance the solubility of derivatives without compromising bioactivity?

  • Strategies :

  • Polar Substituents : Introduce hydroxyl (-OH) or sulfonic acid (-SO₃H) groups at non-critical positions (e.g., benzene ring para to the carboxylic acid).
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form.
  • Evidence : Pyridine-substituted analogs (e.g., 3-Amino-4-(pyridin-4-yl)benzoic acid) show improved aqueous solubility while retaining receptor affinity .

Data Contradiction Analysis

Q. How should discrepancies in reported yields for amination reactions be addressed?

  • Root Cause Analysis :

  • Impurity Profiles : Use HPLC-MS to identify side products (e.g., over-alkylation or solvent adducts).
  • Reagent Purity : Ensure 3-methoxypropylamine is freshly distilled to avoid moisture-induced side reactions.
  • Evidence : Studies show that amine purity >98% increases yields by 15–20% compared to lower-grade reagents .

Comparative Structural Analysis

Q. How does the methoxypropylamino group influence reactivity compared to other alkylamino substituents?

  • Key Findings :

  • Electron-Donating Effect : The methoxy group enhances nucleophilicity of the adjacent amino group, facilitating electrophilic substitution.
  • Steric Effects : Longer propyl chains reduce steric hindrance compared to bulkier groups (e.g., cyclohexyl), improving reaction kinetics.
  • Evidence : Cyclopentylamino analogs exhibit slower reaction rates in amination due to steric constraints .

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